

Isoflucypram: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648

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Abstract

Isoflucypram is a next-generation fungicide belonging to the chemical class of N-cyclopropyl-N-benzyl-pyrazole-carboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), a critical mode of action for controlling a broad spectrum of fungal pathogens in cereal crops. This technical guide provides an in-depth overview of **isoflucypram**, including its chemical identity, mechanism of action, biological efficacy, and key experimental data. Detailed methodologies for relevant assays are presented, and its primary signaling pathway is visualized.

Chemical Identity

Isoflucypram is distinguished by its unique chemical structure, which contributes to its high efficacy and specific binding properties.

Identifier	Value
IUPAC Name	N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide[1][2]
CAS Number	1255734-28-1[1][3]
Molecular Formula	C ₁₉ H ₂₁ ClF ₃ N ₃ O[1][4]
Molecular Weight	399.84 g/mol [4][5]

Physicochemical and Toxicological Properties

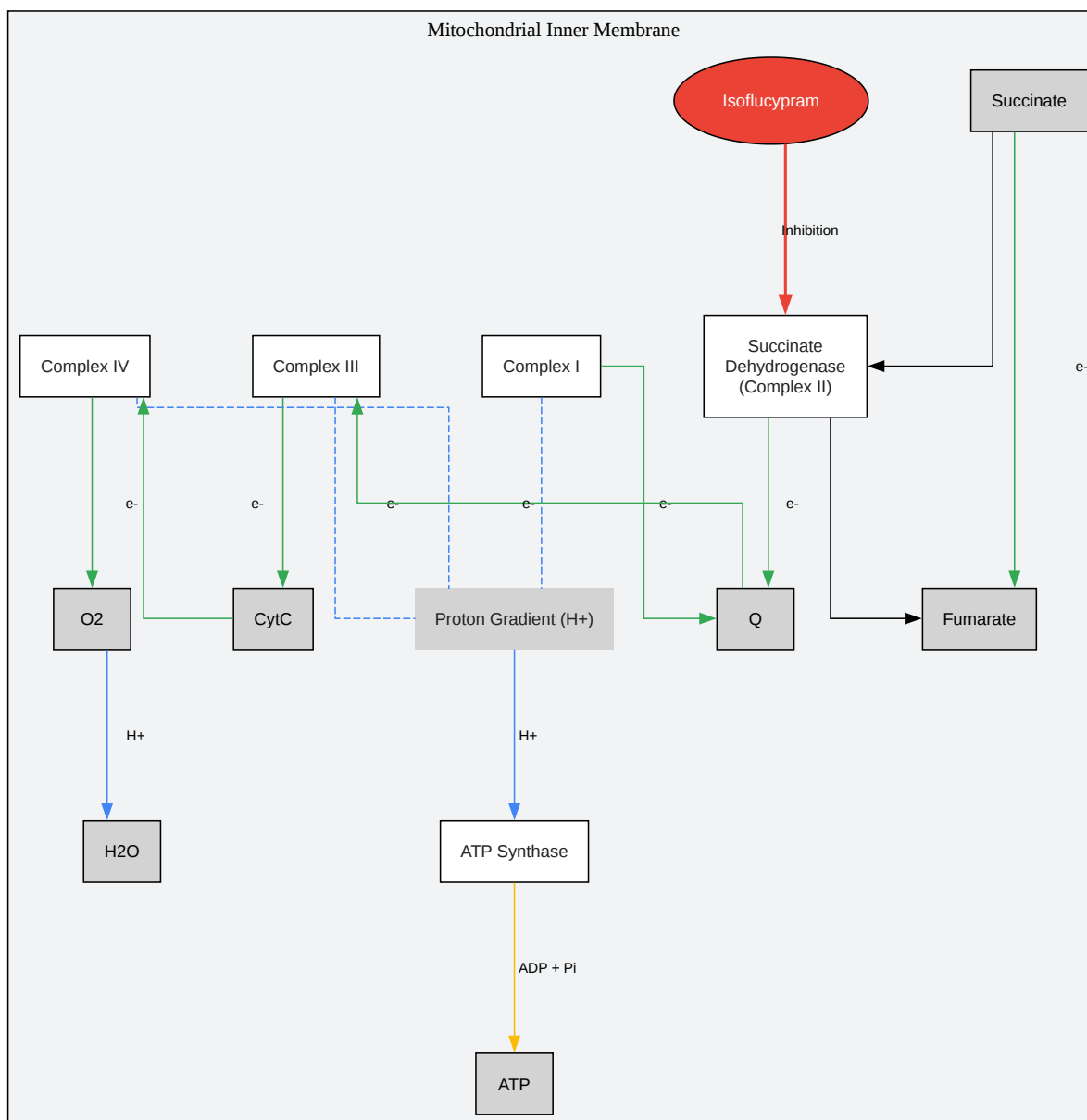
The physicochemical properties of **isoflucypram** influence its behavior and fate in the environment. Its toxicological profile is crucial for risk assessment.

Property	Value	Source
logKOW (Octanol-Water Partition Coefficient)	4.0	[6]
Water Solubility	1.8 mg/L	[6]
Soil Half-life (DT ₅₀)	9.84 - 875 days (laboratory studies)	[7]
Aquatic Toxicity	High toxicity to aquatic systems	[7][8]
Human Health	May cause skin sensitization or irritation	[7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Isoflucypram's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[6] This enzyme is a key component of the tricarboxylic acid (TCA) cycle and cellular respiration.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, **isoflucypram** blocks the oxidation of succinate to fumarate.[3][6] This disruption of the electron transport chain inhibits ATP production, leading to the cessation of fungal growth and eventual cell death. The unique N-cyclopropyl substitution in **isoflucypram**'s structure is thought to result in an altered binding mode within the Q-site compared to other SDHIs.[3][6]



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Caption: Mechanism of action of **isoflucypram** in the mitochondrial electron transport chain.

Biological Efficacy

Isoflucypram demonstrates high efficacy against a range of economically important fungal pathogens in cereal crops.[6] Field trials have shown excellent control of major leaf diseases.

Pathogen	Disease	Crop
Zymoseptoria tritici	Septoria tritici blotch	Wheat
Puccinia recondita	Brown rust	Wheat
Puccinia striiformis	Yellow rust	Wheat
Pyrenophora teres	Net blotch	Barley

Experimental Protocols

Biochemical Assay for SDH Inhibition

This protocol outlines a method to determine the inhibitory potential of **isoflucypram** on the succinate dehydrogenase enzyme from fungal sources such as Botrytis cinerea.

Methodology:

- Preparation of Mitochondria: Isolate mitochondria from the target fungus through differential centrifugation.
- Enzyme Assay:
 - The assay mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.2), succinate as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
 - Add varying concentrations of **isoflucypram** dissolved in a suitable solvent (e.g., DMSO) to the assay mixture.
 - Initiate the reaction by adding the mitochondrial preparation.

- **Measurement:** Monitor the reduction of the electron acceptor spectrophotometrically over time. The rate of reaction is proportional to the SDH activity.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC_{50}) or the pl_{50} ($-\log IC_{50}$) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A pl_{50} of 8.6 (± 0.0) has been reported for **isoflucypram** against Botrytis cinerea complex II.[3]

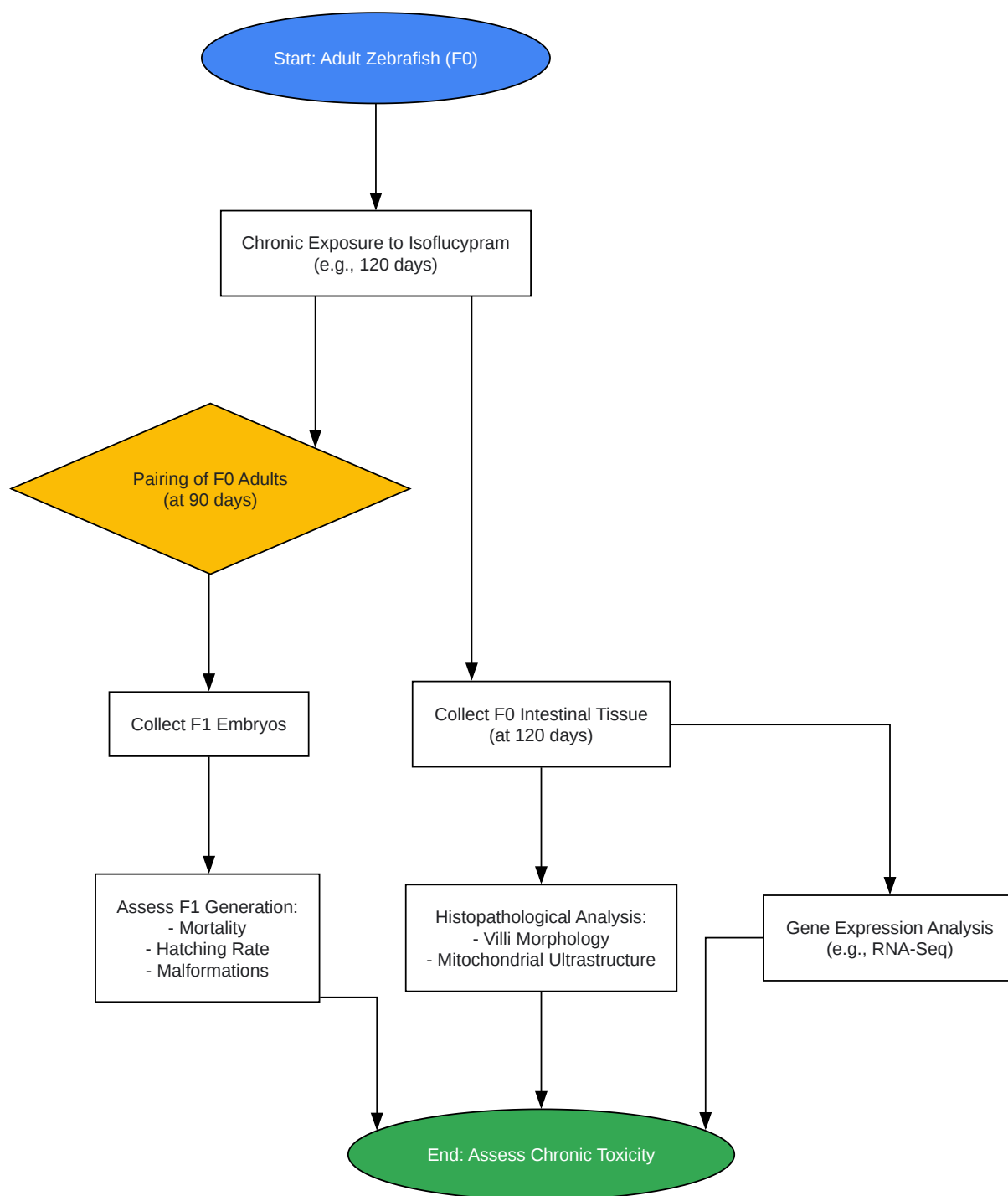
Zebrafish Chronic Toxicity Assay

This protocol is designed to assess the chronic toxic effects of **isoflucypram** on the reproduction and intestinal health of zebrafish (*Danio rerio*).[8]

Methodology:

- **Exposure:** Expose adult zebrafish (e.g., 4-month-old) to different concentrations of **isoflucypram** (e.g., 0, 0.008, and 0.08 μM) in their aquatic environment for an extended period (e.g., 120 days).[8]
- **Reproductive Assessment:**
 - After a defined exposure period (e.g., 90 days), pair the adult zebrafish to obtain F1 generation embryos.[8]
 - Monitor the F1 embryos for mortality, hatching rate, and developmental malformations (e.g., pericardial edema, yolk sac edema, blood clotting).[8]
- **Histopathological Analysis:**
 - After the full exposure period, collect intestinal tissues from the F0 generation zebrafish.[8]
 - Perform histological analysis to observe any changes in the intestinal structure, such as villi morphology.[8]
 - Analyze the mitochondrial ultrastructure in intestinal cells using transmission electron microscopy.[8]

- Gene Expression Analysis: Conduct transcriptomic analysis (e.g., RNA-Seq) on intestinal tissues to identify differentially expressed genes, particularly those involved in mitochondrial energy metabolism.[8]



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Caption: Experimental workflow for assessing the chronic toxicity of **isoflucypram** in zebrafish.

Analytical Method for Residue Determination

This protocol describes a method for the determination of **isoflucypram** residues in agricultural food commodities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

- Sample Extraction (QuEChERS-based):
 - Homogenize the sample (e.g., hulled rice, potato, soybean).
 - Extract a representative portion with 0.1% formic acid in acetonitrile.
 - Add magnesium sulfate and sodium chloride, then centrifuge.
- Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
 - Take an aliquot of the supernatant and add it to a d-SPE tube containing C18 sorbent and magnesium sulfate to remove interferences.
 - Centrifuge and collect the supernatant.
- LC-MS/MS Analysis:
 - Inject the cleaned-up extract into an LC-MS/MS system.
 - Chromatographic Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification and confirmation of **isoflucypram**.
- Quantification: Determine the concentration of **isoflucypram** in the sample by comparing its response to a matrix-matched calibration curve.

Conclusion

Isoflucypram is a potent SDHI fungicide with a unique chemical structure that confers high efficacy against key fungal pathogens in cereals. Its mechanism of action is well-defined, involving the disruption of the mitochondrial electron transport chain. Understanding its physicochemical properties, biological activity, and toxicological profile is essential for its responsible use in agriculture and for ongoing research and development in crop protection. The experimental protocols provided offer a framework for further investigation into the properties and effects of this important agrochemical.

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